6-Methoxy-2-methylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRVVUQHPUZLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178726 | |

| Record name | 6-Methoxy-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23999-64-6 | |

| Record name | 6-Methoxy-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23999-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-methylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023999646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23999-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-methylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-methylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methoxy-2-methylbenzoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7N89V5FVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methoxy-2-methylbenzoxazole chemical properties and structure

An In-depth Technical Guide to 6-Methoxy-2-methylbenzoxazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2-methylbenzoxazole (CAS No: 23999-64-6), a key heterocyclic compound. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and this derivative serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, spectroscopic characteristics, and established synthetic protocols. Furthermore, it explores its chemical reactivity, potential applications in drug discovery, and essential safety and handling procedures. The guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource for laboratory and development settings.

Physicochemical Properties and Structure

6-Methoxy-2-methylbenzoxazole belongs to the benzoxazole class of heterocyclic aromatic compounds, characterized by a benzene ring fused to an oxazole ring.[1] The structure incorporates a methyl group at the 2-position and a methoxy group at the 6-position, which significantly influence its electronic properties and reactivity.

Chemical Identity and Structure

The fundamental structural and identifying information for 6-Methoxy-2-methylbenzoxazole is summarized below.

| Identifier | Value |

| CAS Number | 23999-64-6[2] |

| Molecular Formula | C₉H₉NO₂[3][4] |

| Molecular Weight | 163.17 g/mol [3][4] |

| Canonical SMILES | Cc1nc2ccc(cc2o1)OC[3] |

| InChI | InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3[3] |

| InChIKey | IMRVVUQHPUZLSC-UHFFFAOYSA-N[3] |

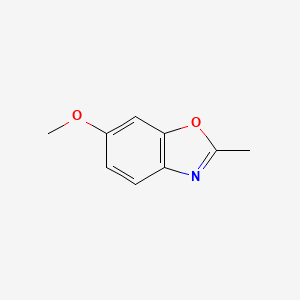

Figure 1: Chemical Structure of 6-Methoxy-2-methylbenzoxazole

Physical and Chemical Properties

The physical properties of 6-Methoxy-2-methylbenzoxazole are crucial for its handling, purification, and use in subsequent reactions.

| Property | Value | Source(s) |

| Melting Point | 51.5-53 °C | [5] |

| 60-61 °C | [2] | |

| Boiling Point (Predicted) | 250.0 ± 13.0 °C | [5] |

| Density (Predicted) | 1.166 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 1.06 ± 0.30 | [5] |

| LogP | 1.78 | [6] |

| Appearance | Yellow oil | [7][8] |

Note: Discrepancies in reported melting points may arise from differences in sample purity or analytical methodology.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 6-Methoxy-2-methylbenzoxazole. While specific spectra for this compound are not widely published, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, methoxy, and aromatic protons:

-

Methyl Protons (C2-CH₃): A singlet appearing around δ 2.6 ppm.[10]

-

Methoxy Protons (C6-OCH₃): A singlet appearing around δ 3.8 ppm.

-

Aromatic Protons (Benzene Ring): Three signals in the aromatic region (δ 7.0-7.7 ppm). The proton at C7 will likely appear as a doublet, the proton at C4 as a doublet, and the proton at C5 as a doublet of doublets, reflecting their respective couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule. Predicted chemical shifts are based on the known effects of substituents on the benzoxazole core.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands are expected at:

-

~1650-1580 cm⁻¹: C=N stretching of the oxazole ring.[11][12]

-

~1250-1200 cm⁻¹ and ~1050-1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching from the ether and oxazole ring.[13]

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 163.06, corresponding to the exact mass of C₉H₉NO₂.[4]

Synthesis and Manufacturing

The synthesis of 6-Methoxy-2-methylbenzoxazole is most efficiently achieved through the cyclization of an appropriate ortho-aminophenol derivative. A well-documented method involves a microwave-assisted reaction between a substituted 2-hydroxyacetophenone and acetohydroxamic acid.[5][7][8]

Synthetic Pathway Overview

The primary synthetic route involves the reaction of 2-hydroxy-4-methoxyacetophenone (Paeonol) or a related precursor with a source of the 2-methyl group and nitrogen, followed by acid-catalyzed cyclization.[5][7]

Step-by-Step Synthetic Protocol

The following protocol is based on a reported microwave-assisted synthesis which offers high yield and short reaction times.[5][7][8]

Materials:

-

2-Hydroxyacetophenone derivative (e.g., Paeonol) (1.0 eq)

-

Acetohydroxamic acid (1.5 eq)

-

Acetonitrile (CH₃CN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (60-120 mesh)

-

Hexane

Procedure:

-

Reaction Setup: To a 10 mL microwave pressure tube, add the 2-hydroxyacetophenone derivative (e.g., 1.0 g, 7.4 mmol), acetohydroxamic acid (0.83 g, 11.0 mmol), acetonitrile (3 mL), and concentrated sulfuric acid (0.2 mL).[7][8]

-

Microwave Irradiation: Seal the tube and heat the mixture in a microwave reactor at 80 °C (25 psi) for 8 minutes.[7][8]

-

Workup - Neutralization: After cooling, dilute the reaction mixture with ethyl acetate (3 mL). Carefully add saturated sodium bicarbonate solution dropwise until gas evolution ceases to neutralize the acid.[7][8]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL).[7]

-

Washing: Combine the organic layers and wash with saturated NaCl solution.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient (e.g., 1:9) to afford the pure product as a yellow oil.[7][8]

Applications in Research and Drug Development

While 6-Methoxy-2-methylbenzoxazole itself has limited documented biological activity, its true value lies in its role as a versatile synthetic intermediate. The benzoxazole core is a key pharmacophore found in compounds with a wide range of therapeutic properties.[1]

Role as a Synthetic Intermediate

The structure of 6-Methoxy-2-methylbenzoxazole offers several sites for chemical modification, making it an ideal starting point for constructing more complex molecules. The methyl group at the 2-position can be functionalized, and the aromatic ring can undergo further substitution. This allows for the systematic development of compound libraries for screening against various biological targets.

Biological Activities of Benzoxazole Derivatives

Derivatives of the benzoxazole scaffold have demonstrated significant potential in several therapeutic areas:

-

Antimicrobial Agents: Many benzoxazole derivatives exhibit potent antibacterial and antifungal activities.[1]

-

Enzyme Inhibition: Structurally related compounds have shown inhibitory activity against enzymes like aryl hydrocarbon hydroxylase and aminopyrine N-demethylase.[] A novel derivative synthesized from 2-methylbenzoxazole demonstrated significant α-amylase inhibitory activity.[15]

-

Tyrosinase Inhibition: Certain 2-phenylbenzoxazole derivatives are being explored as potential skin-lightening agents due to their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[16]

-

CNS Activity: The structural similarity of some benzoxazoles, like 6-methoxy-2-benzoxazolinone (6-MBOA), to melatonin has led to research into their effects on the central nervous system and pineal gland function.[17]

Analytical Methodologies

To ensure the quality and purity of 6-Methoxy-2-methylbenzoxazole, reliable analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

HPLC Method

A reverse-phase (RP) HPLC method can be used for the analysis of 6-Methoxy-2-methylbenzoxazole.[6]

-

Column: Newcrom R1 or equivalent C18 column.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier. Phosphoric acid is commonly used. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead.[6]

-

Detection: UV detection at an appropriate wavelength. This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]

Safety and Handling

Proper handling of 6-Methoxy-2-methylbenzoxazole is essential to ensure laboratory safety. The information provided is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[18][19]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[5]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[18]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[18]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]

-

Conclusion

6-Methoxy-2-methylbenzoxazole is a heterocyclic compound of significant interest due to its role as a foundational building block in medicinal chemistry. Its straightforward, high-yield synthesis and versatile chemical nature make it an invaluable precursor for the development of novel therapeutic agents across various domains, including antimicrobial and enzyme-inhibitory applications. This guide provides the essential technical information required by researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

Global Substance Registration System (GSRS). (n.d.). 6-METHOXY-2-METHYLBENZOXAZOLE. Retrieved from [Link][3]

-

SIELC Technologies. (2018, May 16). 6-Methoxy-2-methylbenzoxazole. Retrieved from [Link][6]

-

FDA Global Substance Registration System. (n.d.). 6-METHOXY-2-METHYLBENZOXAZOLE. Retrieved from [Link][20]

-

NIST. (n.d.). 6-Methoxy-2-benzoxazolinone. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link][9]

-

ResearchGate. (n.d.). Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. Retrieved from [Link][15]

-

PubMed. (1990). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. Retrieved from [Link][17]

-

PubChem. (n.d.). 6-Methoxy-1,2-benzoxazole. Retrieved from [Link]

-

MDPI. (2024, September 2). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link][16]

-

CAS Common Chemistry. (n.d.). 6-Methoxy-2-methylbenzoxazole. Retrieved from [Link][2]

- Google Patents. (n.d.). EP0447965A1 - Process for the preparation of 2-methylbenzoxazole.

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

- Google Patents. (n.d.). US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.

-

NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link][12]

-

Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 6-methoxy-2-methylbenzoxazole CAS#: 23999-64-6 [m.chemicalbook.com]

- 6. 6-Methoxy-2-methylbenzoxazole | SIELC Technologies [sielc.com]

- 7. 6-methoxy-2-methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 8. 6-methoxy-2-methylbenzoxazole | 23999-64-6 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Methylbenzoxazole(95-21-6) IR Spectrum [chemicalbook.com]

- 12. Benzoxazole [webbook.nist.gov]

- 13. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 15. researchgate.net [researchgate.net]

- 16. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity | MDPI [mdpi.com]

- 17. Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. 6-METHOXY-2-METHYLBENZOXAZOLE [drugfuture.com]

6-Methoxy-2-methylbenzoxazole CAS number and molecular weight

An In-depth Technical Guide to 6-Methoxy-2-methylbenzoxazole for Advanced Research

Authored by: Gemini, Senior Application Scientist

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the benzoxazole scaffold is a privileged structure. Its rigid, planar system is a key feature in numerous biologically active molecules, both natural and synthetic.[1][2] This guide provides an in-depth technical overview of a specific derivative, 6-Methoxy-2-methylbenzoxazole. We will delve into its fundamental chemical properties, validated synthesis protocols, analytical characterization, and explore its potential applications in the landscape of drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound for their work.

PART 1: Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of any rigorous scientific investigation. 6-Methoxy-2-methylbenzoxazole is a distinct chemical entity with the following key identifiers and characteristics.

| Property | Value | Source(s) |

| CAS Number | 23999-64-6 | [3][4][5][6] |

| Molecular Formula | C₉H₉NO₂ | [3][4][7][8] |

| Molecular Weight | 163.17 g/mol | [4][5][7] |

| Synonyms | 6-Methoxy-2-methyl-1,3-benzoxazole | [3] |

| Melting Point | 51.5-53 °C | [4] |

| Boiling Point | 250.0 °C | [4] |

| Appearance | Yellow Oil / Low Melting Solid | [4][9][10] |

| InChI Key | IMRVVUQHPUZLSC-UHFFFAOYSA-N | [7] |

PART 2: Synthesis of 6-Methoxy-2-methylbenzoxazole: A Validated Protocol

The construction of the benzoxazole ring is a cornerstone of heterocyclic synthesis. A robust and common strategy involves the condensation of an ortho-aminophenol with a carboxylic acid derivative. In this case, the logical precursors are 2-amino-5-methoxyphenol and an acetylating agent such as acetic anhydride. The following section details a reliable, two-stage synthesis pathway, beginning with the preparation of the key aminophenol intermediate.

Stage A: Synthesis of 2-Amino-5-methoxyphenol (Precursor)

The synthesis of the aminophenol precursor is critical and is efficiently achieved via the reduction of a nitrophenol. This approach ensures high regioselectivity.

Causality and Experimental Rationale: The starting material, 5-methoxy-2-nitrophenol, is chosen because the nitro group serves as a precursor to the amine, and its position ortho to the hydroxyl group is essential for the subsequent cyclization. Catalytic hydrogenation using Palladium on carbon (Pd/C) is the method of choice for nitro group reduction as it is highly efficient, clean, and typically proceeds with near-quantitative yield under mild conditions, avoiding harsh reagents that could affect other functional groups.[11][12]

Caption: Workflow for the synthesis of 2-amino-5-methoxyphenol.

Step-by-Step Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-methoxy-2-nitrophenol in a 1:1 mixture of ethyl acetate and ethanol.[12]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%). The flask should be purged with an inert gas like nitrogen or argon.

-

Hydrogenation: Subject the slurry to a hydrogen atmosphere (a balloon or a Parr hydrogenator can be used) and stir vigorously at room temperature.[12]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting nitrophenol spot. Aromatic amines are typically more polar.[11]

-

Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), purge the vessel again with an inert gas. Filter the mixture through a pad of Celite to meticulously remove the palladium catalyst.[12]

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxyphenol, which can be used in the next step, often without further purification.[12]

Stage B: Cyclization to form 6-Methoxy-2-methylbenzoxazole

This final step involves the acid-catalyzed condensation and intramolecular cyclization of the aminophenol with acetic anhydride.

Causality and Experimental Rationale: Acetic anhydride serves a dual purpose: it acts as the source of the 2-methyl group and as a dehydrating agent. The reaction proceeds via initial N-acylation of the more nucleophilic amino group, followed by an acid-catalyzed intramolecular cyclization where the hydroxyl group attacks the newly formed amide carbonyl. Subsequent dehydration yields the stable aromatic benzoxazole ring system.[1][13] Polyphosphoric acid (PPA) or a strong acid catalyst facilitates this dehydration step.

Caption: Workflow for the synthesis of 6-Methoxy-2-methylbenzoxazole.

Step-by-Step Protocol:

-

Reaction Setup: Combine 2-amino-5-methoxyphenol and an excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Add a catalytic amount of polyphosphoric acid (PPA) or another suitable acid catalyst.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Quenching: After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid and quench excess acetic anhydride.[9][10]

-

Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[9][10]

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure 6-Methoxy-2-methylbenzoxazole.[4][10]

PART 3: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any compound intended for research or development. A combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole ring, a singlet for the methoxy group protons (O-CH₃), and a singlet for the methyl group protons at the 2-position (C-CH₃). The splitting patterns of the aromatic protons will confirm the 6-methoxy substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, the methyl carbon, and the two unique carbons of the oxazole ring (C2 and the quaternary carbon).

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C=N stretching (from the oxazole ring), C-O-C stretching (both ether and oxazole ring), and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) confirming the molecular weight of 163.17.[5] The fragmentation pattern can provide further structural evidence.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of 6-Methoxy-2-methylbenzoxazole.[3] A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid.[3]

PART 4: Potential Applications in Research and Drug Development

While specific, large-scale applications of 6-Methoxy-2-methylbenzoxazole are not extensively documented, the benzoxazole scaffold is of significant interest in medicinal chemistry.[1] By extension, this compound serves as a valuable intermediate and a subject for screening in various therapeutic areas.

Established Roles of the Benzoxazole Scaffold:

-

Anticancer Agents: Numerous benzoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against a wide range of cancer cell lines.[1] Their mechanisms often involve the inhibition of critical enzymes or interference with cellular proliferation pathways.

-

Enzyme Inhibition: The rigid structure of the benzoxazole ring makes it an excellent scaffold for designing enzyme inhibitors. For example, related compounds have shown activity against tyrosinase, which is relevant for skin-lightening agents.[14]

-

Antioxidant and Anti-inflammatory Activity: Certain benzoxazolinone derivatives, which are structurally related, are noted for their potent antioxidant and potential anti-inflammatory properties, making them valuable in developing treatments for conditions involving oxidative stress.[15]

-

Agrochemicals: The benzoxazole core is also utilized in the development of agrochemicals, contributing to pest resistance and plant growth enhancement.[15]

Caption: Potential research applications derived from the benzoxazole core.

Given these precedents, 6-Methoxy-2-methylbenzoxazole is a prime candidate for inclusion in screening libraries for drug discovery programs, particularly in oncology and inflammatory diseases. Its specific substitution pattern (6-methoxy and 2-methyl) provides a unique electronic and steric profile that can be explored for targeted biological activity.

References

-

How can I synthesize 2-amino-5-methoxyphenol? - ResearchGate. Available from: [Link]

-

6-Methoxy-2-methylbenzoxazole - SIELC Technologies. Available from: [Link]

-

6-METHOXY-2-METHYLBENZOXAZOLE - gsrs. Available from: [Link]

-

6-METHOXY-2-METHYLBENZOXAZOLE - FDA. Available from: [Link]

-

Step 2: Preparation of 2-amino-5-methoxythiophenol - PrepChem.com. Available from: [Link]

- Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents.

-

Supplementary Information File - Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Available from: [Link]

-

Exploring 6-Methoxy-2-benzoxazolinone: Your Key to Pharmaceutical Innovation. Available from: [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids - The Royal Society of Chemistry. Available from: [Link]

-

Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - MDPI. Available from: [Link]

-

2-amino-5-methylphenol and 2-amino-5-chlorophenol. - ResearchGate. Available from: [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. Available from: [Link]

-

6-Methoxy-2-benzoxazolinone - NIST WebBook. Available from: [Link]

-

Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? - Quora. Available from: [Link]

-

2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate - ResearchGate. Available from: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Methoxy-2-methylbenzoxazole | SIELC Technologies [sielc.com]

- 4. 6-methoxy-2-methylbenzoxazole CAS#: 23999-64-6 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 6-methoxy-2-methylbenzoxazole - Safety Data Sheet [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 6-METHOXY-2-METHYLBENZOXAZOLE [drugfuture.com]

- 9. 6-methoxy-2-methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 10. 6-methoxy-2-methylbenzoxazole | 23999-64-6 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. mdpi.com [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Synthesis of 6-Methoxy-2-methylbenzoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone class of heterocyclic compounds, commanding significant attention in medicinal chemistry and materials science.[1][2][3] Their rigid, planar bicyclic structure serves as a privileged pharmacophore, present in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The inherent versatility of the benzoxazole ring allows for extensive functionalization, enabling fine-tuning of its physicochemical and pharmacological properties.

This guide provides an in-depth, mechanistically-grounded exploration of a fundamental synthesis: the preparation of 6-methoxy-2-methylbenzoxazole. We will dissect a classic and efficient two-step method starting from the appropriate substituted o-aminophenol and acetic anhydride. The narrative will move beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into protocol execution, characterization, and optimization.

Reaction Overview and Mechanistic Deep Dive

The synthesis of a 2-methylbenzoxazole from an o-aminophenol derivative is archetypal, relying on two sequential transformations: N-acylation followed by an intramolecular cyclodehydration.[1][5]

Overall Reaction Scheme:

The synthesis commences with 2-amino-5-methoxyphenol, which reacts with acetic anhydride to form an N-acetylated intermediate. This intermediate is then subjected to thermal cyclization to yield the final product, 6-methoxy-2-methylbenzoxazole.

Figure 1: High-level overview of the two-step synthesis.

Step 1: N-Acylation of the Amino Group

The synthesis initiates with the nucleophilic attack of the amino group (-NH₂) of 2-amino-5-methoxyphenol on one of the carbonyl carbons of acetic anhydride.[1][5] The amine is a stronger nucleophile than the hydroxyl group, ensuring selective acylation at the nitrogen atom. This reaction is typically exothermic and proceeds readily at or near room temperature. A stable amide intermediate, N-(2-hydroxy-4-methoxyphenyl)acetamide, is formed, which often precipitates from the reaction mixture. Acetic acid is generated as a byproduct in this step.[1][5]

Step 2: Intramolecular Cyclodehydration

The second stage is the critical ring-forming step. Upon heating, the hydroxyl group (-OH) of the intermediate acts as an intramolecular nucleophile, attacking the adjacent amide carbonyl carbon.[1] This process, known as cyclization, forms a five-membered ring intermediate. Subsequent dehydration (elimination of a water molecule) from this intermediate results in the formation of the stable, aromatic benzoxazole ring system.[1] This step typically requires elevated temperatures to overcome the activation energy barrier for the cyclization and dehydration processes.

Figure 2: Detailed mechanistic pathway for the synthesis.

Quantitative Data Summary

The efficiency of the synthesis depends on careful control of stoichiometry and reaction conditions. The following table provides a summary of typical quantitative parameters.

| Parameter | Value | Rationale / Notes |

| Starting Material | 2-Amino-5-methoxyphenol | The position of the methoxy group on the aminophenol dictates the final substitution pattern on the benzoxazole. |

| Acylating Agent | Acetic Anhydride | A highly reactive and common reagent for N-acetylation. |

| Molar Ratio | ~1 : 1.1 (Aminophenol : Anhydride) | A slight excess of acetic anhydride ensures complete consumption of the limiting aminophenol reactant.[5] |

| Acylation Temperature | Room Temperature | The reaction is exothermic and proceeds efficiently without external heating.[1] |

| Acylation Time | 30 - 60 minutes | Sufficient time for the intermediate to form and precipitate.[1] |

| Cyclization Condition | Thermal (Heating) | Typically performed by heating the isolated intermediate, often via distillation. |

| Typical Yield | >70% | This classic synthesis is known for its good to excellent yields. |

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials and Equipment:

-

2-Amino-5-methoxyphenol

-

Acetic Anhydride

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Workflow Diagram

Figure 3: Step-by-step experimental workflow.

Step-by-Step Methodology:

Part A: Synthesis of the Intermediate - N-(2-hydroxy-4-methoxyphenyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask, prepare a suspension of 2-amino-5-methoxyphenol (e.g., 13.9 g, 0.1 mol) in 100 mL of deionized water.[5]

-

Addition of Acetic Anhydride: While stirring the suspension, slowly add acetic anhydride (e.g., 10.5 mL, 0.11 mol) to the flask. An increase in temperature should be observed as the reaction is exothermic.[1][5]

-

Reaction: Continue stirring the mixture vigorously at room temperature for approximately 30-60 minutes. A precipitate of the 2-acetamidophenol intermediate will form.[5]

-

Isolation of Intermediate: To ensure complete precipitation, cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.[1][5]

-

Washing: Wash the collected solid thoroughly with cold deionized water to remove any unreacted starting materials and acetic acid.

-

Drying: Allow the solid to air dry completely. The crude N-(2-hydroxy-4-methoxyphenyl)acetamide can be used directly in the next step without further purification.

Part B: Cyclization to 6-Methoxy-2-methylbenzoxazole

-

Reaction Setup: Place the dried intermediate from the previous step into a round-bottom flask equipped for distillation.

-

Thermal Cyclization: Heat the flask. The intermediate will melt and then undergo cyclodehydration. The product, 6-methoxy-2-methylbenzoxazole, will distill over along with water.

-

Work-up: Transfer the collected distillate to a separatory funnel. Add ethyl acetate to dissolve the organic product. Wash the organic solution with water to remove any water-soluble impurities.[1]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the ethyl acetate.[1]

-

Purification: The resulting crude oil can be further purified by vacuum distillation to obtain pure 6-methoxy-2-methylbenzoxazole.[1]

Product Characterization

Confirmation of the product's identity and purity is essential. The following techniques are standard for characterization.

-

Molecular Formula: C₉H₉NO₂[6]

-

Molecular Weight: 163.17 g/mol [6]

-

Appearance: Typically a yellow oil or low-melting solid.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a singlet for the methyl group (C2-CH₃), a singlet for the methoxy group (-OCH₃), and distinct aromatic protons on the benzoxazole ring system.

-

¹³C NMR: The spectrum will show characteristic peaks for the methyl carbon, the methoxy carbon, the quaternary carbons of the oxazole ring, and the carbons of the benzene ring.

5.2. Infrared (IR) Spectroscopy The IR spectrum should confirm the formation of the benzoxazole ring and the absence of starting material functional groups. Key expected absorptions include:

-

Absence of broad O-H and N-H stretching bands from the intermediate.

-

Presence of C=N stretching vibration characteristic of the oxazole ring.

-

Presence of C-O-C stretching bands.

5.3. Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the product.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 163.[6]

Analysis of the final product can also be performed using High-Performance Liquid Chromatography (HPLC) to assess purity.[7]

Conclusion

The synthesis of 6-methoxy-2-methylbenzoxazole from 2-amino-5-methoxyphenol and acetic anhydride is a robust, high-yielding, and fundamental transformation in heterocyclic chemistry. The two-step process, involving a distinct acylation and subsequent thermal cyclodehydration, provides a reliable pathway to this important structural motif. A thorough understanding of the underlying mechanism is key to troubleshooting and adapting the protocol for the synthesis of other 2-substituted benzoxazole analogues, which remain highly valuable targets in modern drug discovery and development.[8][9]

References

-

He, J. (2017). Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Bentham Science. Available from: [Link]

-

He, J. (2018). Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. ResearchGate. Available from: [Link]

-

Various Authors. (n.d.). synthesis of 2-substituted-benzoxazoles. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]

-

Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Available from: [Link]

-

Nguyen, T. B., & Retailleau, P. (2017). Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. Organic Chemistry Portal. Available from: [Link]

-

Pelozo, M. F., et al. (n.d.). Supplementary Information File. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

SIELC Technologies. (2018). 6-Methoxy-2-methylbenzoxazole. SIELC Technologies. Available from: [Link]

-

Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Semantic Scholar. Available from: [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]

-

Reddit. (2013). [University Organic Chemistry] Reaction mechanism for p-aminophenol + Acetic Anhydride ---> Acetaminophen + Acetic Acid. Reddit. Available from: [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. ERIC. Available from: [Link]

-

Global Substance Registration System (GSRS). (n.d.). 6-METHOXY-2-METHYLBENZOXAZOLE. GSRS. Available from: [Link]

-

Elsevier. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. ScienceDirect. Available from: [Link]

-

ResearchGate. (2022). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 6-Methoxy-2-methylbenzoxazole | SIELC Technologies [sielc.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-methylbenzoxazole

Introduction

Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities.[1] The precise substitution on the benzoxazole scaffold dictates its biological function and physical properties. Therefore, unambiguous structural confirmation of these molecules is a critical prerequisite for any research or development endeavor. 6-Methoxy-2-methylbenzoxazole (CAS No. 23999-64-6) is one such derivative whose structural integrity must be rigorously verified.[2]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 6-Methoxy-2-methylbenzoxazole. Moving beyond a simple presentation of data, this document, from the perspective of an application scientist, delves into the causal relationships between molecular structure and spectral output. It offers field-proven insights into experimental design and data interpretation, ensuring a self-validating approach to structural elucidation.

Molecular Structure and Spectroscopic Workflow

The foundational step in any analysis is understanding the target molecule's structure and establishing a logical workflow for its characterization.

Molecular Properties:

Caption: Structure and atom numbering of 6-Methoxy-2-methylbenzoxazole.

A systematic spectroscopic analysis ensures all structural features are confirmed. The workflow below outlines a robust process for acquiring and integrating multi-technique data.

Caption: General workflow for spectroscopic characterization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Justification: NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For 6-Methoxy-2-methylbenzoxazole, NMR is essential to confirm the substitution pattern on the aromatic ring and the presence of the methyl and methoxy groups.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified 6-Methoxy-2-methylbenzoxazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum on the same instrument (e.g., at 75 MHz).

-

Optional: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon correlations, respectively.

-

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Atom Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Analog Comparison |

| -CH ₃ (at C2) | ~ 2.6 | Singlet (s) | 3H | The methyl group at C2 is adjacent to a C=N bond and typically appears as a singlet in this region.[6] |

| -OCH ₃ (at C6) | ~ 3.8 | Singlet (s) | 3H | Aromatic methoxy groups consistently show a sharp singlet between 3.8-4.0 ppm.[7] |

| H-7 | ~ 7.0 | Doublet (d) | 1H | Ortho to the electron-donating methoxy group, this proton is shielded. It is split by H-5 (meta coupling, small J). |

| H-5 | ~ 7.1 | Doublet of Doublets (dd) | 1H | This proton is ortho to the methoxy group and coupled to both H-4 (ortho coupling) and H-7 (meta coupling). |

| H-4 | ~ 7.5 | Doublet (d) | 1H | This proton is furthest from the strongly donating methoxy group and adjacent to the fused oxazole ring, resulting in a more downfield shift. It is split by H-5. |

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Atom Position | Predicted δ (ppm) | Rationale / Analog Comparison |

| C H₃ (at C2) | ~ 14 | Aliphatic methyl carbon attached to an sp² carbon. |

| OC H₃ (at C6) | ~ 56 | Typical chemical shift for an aromatic methoxy carbon.[8] |

| C-5 | ~ 96 | Highly shielded by the ortho-methoxy group's strong electron-donating effect. |

| C-7 | ~ 112 | Shielded by the para-methoxy group. |

| C-4 | ~ 118 | Less shielded aromatic carbon. |

| C-3a | ~ 142 | Quaternary carbon of the benzene ring fused to the oxazole ring. |

| C-7a | ~ 150 | Quaternary carbon adjacent to the oxazole nitrogen. |

| C-6 | ~ 158 | Aromatic carbon directly attached to the electron-donating oxygen atom, causing a significant downfield shift. |

| C-2 | ~ 164 | The C=N carbon of the oxazole ring, characteristically shifted far downfield.[9] |

Infrared (IR) Spectroscopy

Theoretical Justification: IR spectroscopy excels at identifying the functional groups within a molecule. By detecting the vibrational frequencies of specific bonds, it can rapidly confirm the presence of key structural motifs like aromatic rings, C-O ether linkages, and the C=N imine bond of the oxazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid 6-Methoxy-2-methylbenzoxazole directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[5] A background spectrum of the clean, empty ATR crystal should be recorded first and automatically subtracted.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching for sp² C-H bonds on the benzene ring.[10] |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations from the methyl and methoxy groups.[11] |

| ~ 1620 | C=N Stretch | Oxazole Ring | The imine bond of the heterocyclic ring is a key diagnostic peak. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands are expected due to the carbon-carbon stretching within the benzene ring.[10] |

| ~ 1250 & ~1030 | C-O Stretch | Aryl-Alkyl Ether | Asymmetric and symmetric C-O-C stretching of the methoxy group, respectively. This is a very strong and characteristic absorption.[12] |

| 900 - 690 | C-H Bend | Aromatic C-H | Out-of-plane bending vibrations that are indicative of the substitution pattern on the benzene ring. |

Mass Spectrometry (MS)

Theoretical Justification: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecular ion can be observed, confirming the elemental formula. With a higher-energy technique like Electron Ionization (EI), the molecule fragments in a predictable manner, providing a "fingerprint" that further corroborates the proposed structure.[13]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote ionization.[2]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Predicted Mass Spectrum Data (ESI+)

| m/z | Ion | Rationale |

| 164.07 | [M+H]⁺ | The protonated molecular ion. High-resolution MS would confirm the elemental composition C₉H₁₀NO₂⁺. |

| 186.05 | [M+Na]⁺ | An adduct with sodium ions, commonly observed in ESI-MS. |

Predicted Fragmentation Pathway (EI-MS)

In Electron Ionization (EI-MS), the molecular ion [M]⁺• at m/z = 163 would be observed. The subsequent fragmentation provides valuable structural clues.

Caption: Plausible EI-MS fragmentation pathway for 6-Methoxy-2-methylbenzoxazole.

Interpretation of Fragmentation:

-

Molecular Ion (m/z 163): The primary peak corresponding to the intact molecule confirms the molecular weight.[3]

-

Loss of Methyl Radical (m/z 148): A common initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from either the C2-methyl or the O-methyl position, leading to a stable cation.[14]

-

Loss of Carbon Monoxide (m/z 135): The loss of a neutral CO molecule (28 Da) is another characteristic fragmentation pathway for aromatic ethers and heterocyclic systems.

Conclusion

The structural elucidation of 6-Methoxy-2-methylbenzoxazole is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy maps the carbon-hydrogen framework, confirming the 2,6-substitution pattern. IR spectroscopy provides unequivocal evidence for the key functional groups, including the aromatic ether and the benzoxazole core. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This integrated spectroscopic approach provides a self-validating system, ensuring the identity and purity of the compound for researchers and drug development professionals.

References

-

Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]

-

Gąsowska-Bajger, B., et al. (2025). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules. [Link]

-

Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Gąsowska-Bajger, B., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 18(2), 2377-2391. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

SIELC Technologies. (2018). 6-Methoxy-2-methylbenzoxazole. [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

-

Global Substance Registration System (GSRS). (n.d.). 6-METHOXY-2-METHYLBENZOXAZOLE. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

University of Central Arkansas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

PubChem. (n.d.). 2-Methylbenzoxazole. [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. [Link]

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of p-methoxy cinnamaldehyde (a), 2-aminobenzimidazole (b).... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Methoxy-2-methylbenzoxazole | SIELC Technologies [sielc.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 6. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]

- 7. acdlabs.com [acdlabs.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. eng.uc.edu [eng.uc.edu]

- 12. researchgate.net [researchgate.net]

- 13. uni-saarland.de [uni-saarland.de]

- 14. chemguide.co.uk [chemguide.co.uk]

Physical and chemical characteristics of 6-Methoxy-2-methylbenzoxazole

An In-depth Technical Guide to 6-Methoxy-2-methylbenzoxazole

Introduction

6-Methoxy-2-methylbenzoxazole (CAS No: 23999-64-6) is a heterocyclic aromatic organic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic systems composed of a benzene ring fused to an oxazole ring. This structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active agents and functional materials. The specific substitution of a methoxy group at the 6-position and a methyl group at the 2-position imparts distinct physicochemical properties that influence its reactivity, solubility, and biological interactions. This guide provides a comprehensive overview of its core physical and chemical characteristics, synthesis protocols, and handling guidelines, designed for researchers, chemists, and drug development professionals.

Nomenclature and Molecular Structure

Correctly identifying a compound is the foundational step in any scientific investigation. The following section details the nomenclature and structural identifiers for 6-Methoxy-2-methylbenzoxazole.

-

Systematic IUPAC Name : 6-methoxy-2-methyl-1,3-benzoxazole

-

Common Synonyms : Benzoxazole, 6-methoxy-2-methyl-

-

CAS Number : 23999-64-6[1]

Structural Representation

The molecule's architecture is key to understanding its properties. The fused ring system creates a rigid, planar structure, while the methyl and methoxy groups introduce specific electronic and steric features.

Caption: Chemical structure of 6-Methoxy-2-methylbenzoxazole.

Computational Chemistry Identifiers

-

SMILES : Cc1nc2ccc(cc2o1)OC[2]

-

InChI : InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3[2]

Physical and Chemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and application. The key properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Yellow Oil or Solid | [3][4] |

| Melting Point | 51.5-53 °C | [1] |

| Boiling Point | 250.0 °C | [1] |

| Solubility | Insoluble in water. Soluble in organic solvents like ethyl acetate and hexane. | [3][5] |

| Storage Temperature | Room Temperature. Keep container tightly closed in a dry, cool, and well-ventilated place. | [4][6] |

Spectral Characteristics: A Guide to Identification

Spectroscopic analysis is essential for structure verification and quality control. Below is a guide to the expected spectral data for 6-Methoxy-2-methylbenzoxazole, based on its functional groups and known data from similar compounds.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides a map of the proton environments in the molecule.

-

Aromatic Protons (Ar-H) : Expected in the range of δ 7.0-7.8 ppm. The three protons on the benzene ring will appear as a set of multiplets (doublets and doublet of doublets), with coupling constants characteristic of ortho and meta relationships.

-

Methoxy Protons (-OCH₃) : A sharp singlet is expected around δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.

-

Methyl Protons (-CH₃) : A sharp singlet is expected around δ 2.5-2.7 ppm, corresponding to the three equivalent protons of the methyl group attached to the oxazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

This technique maps the carbon skeleton of the molecule.

-

Aromatic Carbons : Multiple signals are expected in the δ 110-160 ppm region. The carbon bearing the methoxy group will be significantly shifted downfield.

-

Oxazole Ring Carbons : The C=N carbon (C2) will be highly deshielded, appearing far downfield (typically >160 ppm). The C-O carbon (C7a) will also be in the aromatic region.

-

Methoxy Carbon (-OCH₃) : A signal is expected around δ 55-60 ppm.

-

Methyl Carbon (-CH₃) : A signal is expected in the upfield region, typically around δ 14-20 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy)

IR spectroscopy identifies the functional groups based on their vibrational frequencies.

-

C=N Stretch : A characteristic absorption band is expected around 1650-1590 cm⁻¹.

-

C-O-C Stretch (Aromatic Ether) : Strong, characteristic bands are expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

-

C-H Stretch (Aromatic & Aliphatic) : Signals will appear just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic (methyl/methoxy) C-H.

-

C=C Stretch (Aromatic) : Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 6-Methoxy-2-methylbenzoxazole, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (163.17).[2]

Synthesis Protocol: Microwave-Assisted Method

The synthesis of benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A modern, efficient method utilizes microwave irradiation to accelerate the reaction.[1][3][4]

Workflow Diagram

Caption: Workflow for the synthesis of 6-Methoxy-2-methylbenzoxazole.

Step-by-Step Methodology

This protocol is adapted from established procedures for the preparation of benzoxazoles.[1][3][4]

-

Reagent Preparation : In a 10 mL microwave pressure tube, combine 2-hydroxyacetophenone (1.0 g, 7.4 mmol), acetohydroxamic acid (0.83 g, 11.0 mmol), and acetonitrile (3 mL).

-

Catalyst Addition : Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.

-

Microwave Reaction : Seal the pressure tube and place it in a microwave reactor. Heat the mixture to 80°C for 8 minutes.

-

Reaction Quenching : After cooling, dilute the reaction mixture with ethyl acetate (3 mL).

-

Neutralization : Carefully add saturated sodium bicarbonate solution (5 mL) dropwise to neutralize the sulfuric acid.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying : Combine the organic layers, wash with a saturated NaCl solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).[3][4]

-

Solvent Removal : Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification : Purify the crude mixture by column chromatography on silica gel (60-120 mesh) using an ethyl acetate/hexane (1:9) eluent system to yield the final product as a yellow oil.[3][4]

Safety and Handling

Proper handling is paramount to ensure laboratory safety. The following guidelines are based on available Safety Data Sheet (SDS) information for benzoxazole derivatives.[6][9][10]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and safety glasses or goggles. Work in a well-ventilated area or under a chemical fume hood.[6][10]

-

Handling : Avoid breathing dust, fumes, gas, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

-

First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10]

-

Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[9][10]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6][10]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9]

-

-

Storage : Store in a well-ventilated, cool, dry place. Keep the container tightly closed and protect from light.[6]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[6]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][10]

Applications and Research Relevance

6-Methoxy-2-methylbenzoxazole serves as a valuable building block in organic synthesis. The benzoxazole core is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities. The specific substitutions on this molecule allow for further chemical modification, making it a useful intermediate in the synthesis of more complex molecules for:

-

Pharmaceutical drug discovery

-

Development of novel agrochemicals

-

Creation of functional materials and dyes

The presence of the methoxy and methyl groups can be strategically utilized to tune the electronic properties and metabolic stability of derivative compounds.

Conclusion

6-Methoxy-2-methylbenzoxazole is a well-defined chemical entity with distinct physical, spectral, and chemical properties. Its straightforward synthesis and the inherent reactivity of the benzoxazole scaffold make it a versatile tool for researchers in both academic and industrial settings. This guide provides the foundational technical knowledge required for its safe handling, characterization, and effective use in scientific research and development.

References

-

ChemWhat. (n.d.). 6-METHOXY-2-METHYLBENZOTHIAZOLE CAS#: 2941-72-2. Retrieved from [Link]

-

gsrs. (n.d.). 6-METHOXY-2-METHYLBENZOXAZOLE. Retrieved from [Link]

-

SIELC Technologies. (2018). 6-Methoxy-2-methylbenzoxazole. Retrieved from [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl benzoxole, 95-21-6. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)-. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]

Sources

- 1. 6-methoxy-2-methylbenzoxazole CAS#: 23999-64-6 [m.chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 6-methoxy-2-methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]

- 4. 6-methoxy-2-methylbenzoxazole | 23999-64-6 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

6-Methoxy-2-methylbenzoxazole: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of 6-Methoxy-2-methylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct research on this specific molecule is emerging, its core benzoxazole scaffold is a well-established pharmacophore, lending it considerable potential in drug discovery. This document details the historical context of benzoxazole synthesis, outlines both traditional and modern synthetic methodologies for 6-Methoxy-2-methylbenzoxazole with detailed experimental protocols, and discusses its known and potential applications. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising molecule.

Introduction: The Benzoxazole Scaffold and the Emergence of 6-Methoxy-2-methylbenzoxazole

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a cornerstone in the architecture of biologically active molecules.[1] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows for favorable interactions with various biological macromolecules.[2] This has led to the development of a vast library of benzoxazole derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Synthetic Methodologies and Mechanistic Insights

The synthesis of 2-substituted benzoxazoles predominantly relies on the cyclization of o-aminophenols with various electrophilic reagents.[1] For 6-Methoxy-2-methylbenzoxazole, two primary synthetic strategies are presented here: a traditional thermal cyclization and a modern microwave-assisted approach.

Traditional Synthesis: Condensation of 4-Methoxy-2-aminophenol with Acetic Anhydride

This classical approach involves the acylation of the amine in 4-methoxy-2-aminophenol by acetic anhydride, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

The reaction proceeds in two main stages:

-

Acylation: The nucleophilic amino group of 4-methoxy-2-aminophenol attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetyl intermediate and releasing acetic acid as a byproduct.

-

Cyclization-Dehydration: Upon heating, the phenolic hydroxyl group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic benzoxazole ring.

Caption: Reaction mechanism for the traditional synthesis.

Materials:

-

4-Methoxy-2-aminophenol

-

Acetic anhydride

-

Pyridine (catalyst)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-aminophenol (1.0 eq) in a suitable solvent such as toluene or xylene.

-

Addition of Reagents: Add a catalytic amount of pyridine, followed by the slow addition of acetic anhydride (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with a dilute HCl solution, water, a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-Methoxy-2-methylbenzoxazole.

Modern Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times, often higher yields, and milder reaction conditions. A contemporary method for the synthesis of 6-Methoxy-2-methylbenzoxazole involves the reaction of 2-hydroxy-4-methoxyacetophenone (Paeonol) with acetohydroxamic acid in the presence of a strong acid catalyst under microwave irradiation.[4]

This reaction likely proceeds through a Beckmann-like rearrangement of an oxime intermediate followed by cyclization.

-

Oxime Formation (in situ): 2-hydroxy-4-methoxyacetophenone can react with acetohydroxamic acid to form an oxime intermediate.

-

Rearrangement and Cyclization: Under acidic conditions and heating, the oxime undergoes a rearrangement, and the resulting intermediate is trapped intramolecularly by the phenolic hydroxyl group to form the benzoxazole ring.

Caption: Workflow for microwave-assisted synthesis.

Materials:

-

2-Hydroxy-4-methoxyacetophenone (Paeonol)[4]

-

Acetohydroxamic acid[4]

-

Concentrated sulfuric acid[4]

-

Acetonitrile[4]

-

Ethyl acetate[4]

-

Saturated sodium bicarbonate solution[4]

-

Saturated sodium chloride solution[4]

-

Anhydrous sodium sulfate[4]

-

Silica gel for column chromatography[4]

Procedure:

-

Reaction Setup: In a 10 mL pressure-rated microwave vial, combine 2-hydroxy-4-methoxyacetophenone (1.0 g, approx. 6.0 mmol), acetohydroxamic acid (approx. 1.1 eq), acetonitrile (3 mL), and concentrated sulfuric acid (0.2 mL).[4]

-

Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 80 °C for 8 minutes.[4]

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (3 mL). Carefully add saturated sodium bicarbonate solution dropwise to neutralize the acid. Extract the mixture with ethyl acetate (2 x 10 mL).[4]

-

Isolation: Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.[4]

-

Purification: After filtering and concentrating under reduced pressure, purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient, e.g., 1:9) to obtain 6-Methoxy-2-methylbenzoxazole as a yellow oil.[4]

Comparison of Synthetic Routes

| Parameter | Traditional Synthesis | Microwave-Assisted Synthesis |

| Starting Materials | 4-Methoxy-2-aminophenol, Acetic Anhydride | 2-Hydroxy-4-methoxyacetophenone, Acetohydroxamic Acid |

| Reaction Time | 4-8 hours | ~10 minutes |

| Temperature | High (reflux) | Moderate (80 °C) |

| Yield | Generally good | Reported up to 70-72%[4] |

| Advantages | Readily available starting materials, well-established | Rapid, efficient, milder conditions |

| Disadvantages | Long reaction times, high temperatures | Requires specialized microwave equipment |

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 6-Methoxy-2-methylbenzoxazole is provided below.

| Property | Value | Reference |

| CAS Number | 23999-64-6 | [3] |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| Appearance | Yellow oil | [4] |

| Melting Point | 60-61 °C | [3] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.6 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~164 (C=N), ~156 (C-OAr), ~150 (C-O), ~142 (C-N), ~120 (Ar-CH), ~112 (Ar-CH), ~95 (Ar-CH), 55 (-OCH₃), 14 (-CH₃).

-

IR (KBr, cm⁻¹): ~2950 (C-H), ~1620 (C=N), ~1580 (C=C), ~1250 (C-O-C).

-

Mass Spectrometry (EI): m/z (%) 163 (M⁺), 148, 120.

Applications in Research and Development

While specific biological activity studies on 6-Methoxy-2-methylbenzoxazole are not extensively published, its structural features suggest significant potential in several areas of drug discovery and materials science.

Scaffold for Medicinal Chemistry

The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry.[5] Derivatives have shown a wide range of activities, and 6-Methoxy-2-methylbenzoxazole serves as a valuable starting material for the synthesis of more complex molecules. The methoxy group can potentially be demethylated to a hydroxyl group, providing a handle for further functionalization.

Potential therapeutic areas for derivatives include:

-

Anticancer Agents: Many benzoxazole derivatives exhibit potent anticancer activity.[6]

-

Antimicrobial Agents: The benzoxazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[6]

-

Enzyme Inhibitors: The structural features of benzoxazoles make them suitable candidates for designing enzyme inhibitors.

-

Neuropharmacological Agents: The related compound 6-methoxy-2-benzoxazolinone has been studied for its effects on the central nervous system.[7]

Chemical Probe and Research Tool

6-Methoxy-2-methylbenzoxazole can be used as a chemical probe to investigate biological pathways. Its suitability for pharmacokinetic studies has been noted, suggesting it has properties amenable to absorption, distribution, metabolism, and excretion (ADME) profiling.[8]

Materials Science